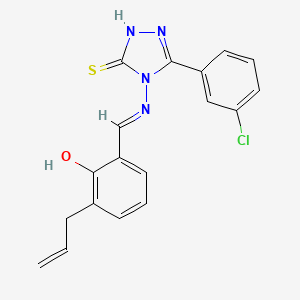
4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C18H15ClN4OS and its molecular weight is 370.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 613249-74-4) is a member of the triazole-thione class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O2S, with a molecular weight of 380.5 g/mol. The structure includes a triazole ring, which is known for its pharmacological versatility, and a thione group that enhances its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example:
- Cytotoxic Effects : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results showed that compounds with similar triazole-thione structures demonstrated enhanced cytotoxicity against these cancer cells, particularly melanoma cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have shown that triazole-thiones possess broad-spectrum antimicrobial activity. For instance, they have been reported to be effective against both gram-positive and gram-negative bacteria as well as various fungal strains . The presence of the thione group in the structure enhances this activity by disrupting microbial cell membranes.
Case Studies
A series of studies have been conducted to evaluate the biological activities of triazole derivatives:
- Study on Anticancer Potential : A study published in PMC highlighted that several triazole derivatives showed promising results in inhibiting cancer cell migration and proliferation. Among these, compounds similar to this compound were noted for their selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another research article reported that triazole-thiones demonstrated superior antifungal activity compared to traditional antifungal agents like bifonazole. The study emphasized their potential as lead compounds in developing new antimicrobial therapies .
Comparative Analysis
Properties
CAS No. |
478255-17-3 |
|---|---|
Molecular Formula |
C18H15ClN4OS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4OS/c1-2-5-12-6-3-8-14(16(12)24)11-20-23-17(21-22-18(23)25)13-7-4-9-15(19)10-13/h2-4,6-11,24H,1,5H2,(H,22,25)/b20-11+ |
InChI Key |
CRZSRKREOHZDBX-RGVLZGJSSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















